Fmoc-L-2-Bromophenylalanine
Overview
Description
Fmoc-L-2-Bromophenylalanine is a derivative of phenylalanine, an amino acid, which is modified to include a bromine atom on the aromatic ring and protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This modification is designed to facilitate its incorporation into peptides during solid-phase peptide synthesis (SPPS). The Fmoc group is a common protecting group that can be removed under basic conditions, allowing for the sequential addition of amino acids in peptide chains.
Synthesis Analysis
The synthesis of Fmoc-protected amino acids typically involves the introduction of the Fmoc group to the amino group of the amino acid. In the case of Fmoc-L-2-Bromophenylalanine, the synthesis may involve a halogenation step to introduce the bromine atom into the phenyl ring. The papers provided discuss the synthesis of various Fmoc-protected amino acids and their analogues, which are often used in SPPS. For example, the synthesis of Fmoc-protected aryl/heteroaryl-substituted phenylalanines using Suzuki-Miyaura cross-coupling reactions is reported, which could be a method applicable to the synthesis of Fmoc-L-2-Bromophenylalanine .
Molecular Structure Analysis
The molecular structure of Fmoc-L-2-Bromophenylalanine would consist of the phenylalanine core with a bromine substituent at the 2-position of the aromatic ring and the Fmoc group attached to the nitrogen of the amino group. The presence of the bromine atom could influence the electronic properties of the molecule and potentially affect its reactivity and interaction with other molecules during peptide synthesis.
Chemical Reactions Analysis
Fmoc-L-2-Bromophenylalanine would be expected to participate in the standard chemical reactions involved in peptide bond formation during SPPS. The Fmoc group would be removed under basic conditions to expose the free amino group, which could then react with the carboxyl group of another amino acid or peptide to form a peptide bond. The bromine atom on the aromatic ring could potentially be involved in further chemical modifications or cross-coupling reactions, as suggested by the synthesis of various Fmoc-protected amino acids through Suzuki-Miyaura cross-coupling .
Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc-L-2-Bromophenylalanine would be influenced by both the Fmoc group and the bromine substituent. The Fmoc group is known to be cleavable under basic conditions, which is essential for its role in SPPS. The bromine atom could increase the molecular weight and potentially affect the hydrophobicity of the molecule. The papers provided do not specifically discuss the properties of Fmoc-L-2-Bromophenylalanine, but they do mention the properties of similar Fmoc-protected amino acids and their behavior in peptide synthesis .
Scientific Research Applications
- Application Summary : Fmoc-dipeptides, which include Fmoc-L-2-Bromophenylalanine, have been used in the creation of various biofunctional hydrogel materials . These materials are fabricated in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .
- Methods of Application : The process involves the self-assembly of new Fmoc-dipeptides comprising α-methyl-L-phenylalanine . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
- Results or Outcomes : The study found that short peptides bearing an aromatic group at their N-termini have a robust potential to self-assemble into supramolecular nanostructures under aqueous conditions with subsequent hydrogel formation .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-3-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJPAUULVKPBHU-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370315 | |
Record name | 2-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-2-Bromophenylalanine | |
CAS RN |
220497-47-2 | |
Record name | 2-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-L-2-bromophenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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